molecular formula C20H18ClN3S B2575741 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-82-0

1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2575741
CAS No.: 393823-82-0
M. Wt: 367.9
InChI Key: MVQSJBQPFQMUFP-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of nitrogen-containing heterocycle . Pyrrolopyrazines are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR, IR, and mass spectrometry . Unfortunately, the specific structural details for this compound are not available.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrolopyrazines can undergo a variety of reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrrolopyrazine core could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has shown various pyrazole derivatives, including compounds structurally similar to 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, derivatives have been prepared from reactions involving chalcones and thiosemicarbazide or isonicotinic acid hydrazide, with some showing significant activity against both Gram-negative and Gram-positive bacteria as well as against fungal strains like Candida albicans and Aspergillus niger (Hamada & Abdo, 2015), (Hafez, El-Gazzar, & Zaki, 2016).

Cytotoxicity and Anticancer Activity

Novel acyl pyrazolone and thio-Schiff base of acyl pyrazolone ligands have been synthesized, with zinc(II) complexes showing cytotoxicity against A549 cell lines, highlighting potential anticancer properties. The structural characterization and cytotoxic evaluation indicate promising avenues for cancer treatment research (Shaikh, Vohra, Devkar, & Jadeja, 2019).

Antioxidant and Anti-inflammatory Activities

Compounds with chlorophenyl groups have been studied for their antioxidant and anti-inflammatory activities using methods like DPPH radical scavenging and NO radical scavenging, indicating their potential use in managing oxidative stress and inflammation (Hamada & Abdo, 2015).

Molecular Docking Analysis

Molecular docking studies have been conducted on pyrazole derivatives to determine their potential antimicrobial activity. These studies have shown that certain functional groups are crucial for binding, suggesting these compounds' effectiveness in microbial inhibition (Sivakumar et al., 2020).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3S/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQSJBQPFQMUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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